Acetylcholinesterase Inhibitory Potency: 155‑Fold Lower Affinity Than Optimized N‑Substituted Phthalimide Derivative
In a competitive inhibition assay against Electrophorus electricus acetylcholinesterase (eeAChE), 2‑(4‑bromo‑3,3‑dimethoxybutyl)isoindole‑1,3‑dione exhibited a Ki value of 3.43 × 10³ nM [1]. This is approximately 155‑fold weaker than the Ki of 0.022 µM (22 nM) reported for the optimized N‑substituted phthalimide derivative 4b (carrying a 4‑methyl piperidine moiety) in the same enzyme system [2]. The marked difference underscores that the dimethoxybutyl‑substituted phthalimide does not possess the pharmacophoric features required for high‑affinity cholinesterase binding, thereby defining its primary utility as a synthetic intermediate rather than a bioactive lead compound.
| Evidence Dimension | Acetylcholinesterase inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 3.43 × 10³ nM |
| Comparator Or Baseline | N‑substituted phthalimide derivative 4b: Ki = 0.022 µM (22 nM) |
| Quantified Difference | 155‑fold higher Ki (weaker inhibition) |
| Conditions | Electrophorus electricus acetylcholinesterase, competitive inhibition assay, varying acetylthiocholine iodide substrate |
Why This Matters
This quantitative activity differential confirms that the target compound is not a suitable candidate for applications requiring potent acetylcholinesterase inhibition, reinforcing its proper classification as a synthetic building block rather than a bioactive molecule.
- [1] BindingDB. BDBM50210170 (CHEMBL3894580). Retrieved April 18, 2026. View Source
- [2] Tan, A. et al. Synthesis, investigation of the cholinesterase inhibitory activities and in silico studies of some novel N-substituted phthalimide derivatives. J. Iran. Chem. Soc. 2022, 19, 2833–2844. View Source
